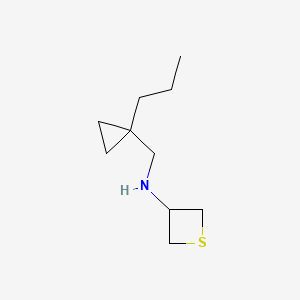
tert-Butyl 3-(hydroxy(pyrimidin-2-yl)methyl)azetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-(hydroxy(pyrimidin-2-yl)methyl)azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidine derivatives This compound is characterized by the presence of a tert-butyl ester group, a hydroxy group, and a pyrimidinylmethyl group attached to an azetidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(hydroxy(pyrimidin-2-yl)methyl)azetidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino ester.
Introduction of the Pyrimidinylmethyl Group: The pyrimidinylmethyl group can be introduced through a nucleophilic substitution reaction using a pyrimidine derivative and an appropriate leaving group.
Esterification: The final step involves the esterification of the azetidine ring with tert-butyl chloroformate to form the tert-butyl ester group.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 3-(hydroxy(pyrimidin-2-yl)methyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced to form different derivatives, such as the reduction of the pyrimidine ring to form dihydropyrimidine derivatives.
Substitution: The pyrimidinylmethyl group can undergo nucleophilic substitution reactions with various nucleophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while substitution reactions can yield a variety of substituted azetidine derivatives.
Applications De Recherche Scientifique
tert-Butyl 3-(hydroxy(pyrimidin-2-yl)methyl)azetidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of tert-Butyl 3-(hydroxy(pyrimidin-2-yl)methyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy group and pyrimidinylmethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The azetidine ring can also interact with enzymes and receptors, modulating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 3-oxoazetidine-1-carboxylate
- tert-Butyl 3-phenyl-L-alaninate hydrochloride
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
Uniqueness
tert-Butyl 3-(hydroxy(pyrimidin-2-yl)methyl)azetidine-1-carboxylate is unique due to the presence of the hydroxy(pyrimidin-2-yl)methyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other azetidine derivatives.
Propriétés
Formule moléculaire |
C13H19N3O3 |
|---|---|
Poids moléculaire |
265.31 g/mol |
Nom IUPAC |
tert-butyl 3-[hydroxy(pyrimidin-2-yl)methyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C13H19N3O3/c1-13(2,3)19-12(18)16-7-9(8-16)10(17)11-14-5-4-6-15-11/h4-6,9-10,17H,7-8H2,1-3H3 |
Clé InChI |
DSZKUCGLCPQQOZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C1)C(C2=NC=CC=N2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-3-methylbutan-1-amine](/img/structure/B12991080.png)
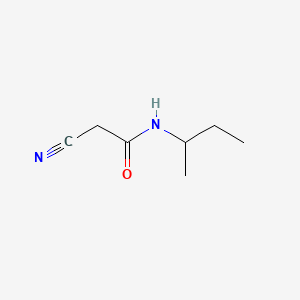
![1-(4-Ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B12991096.png)
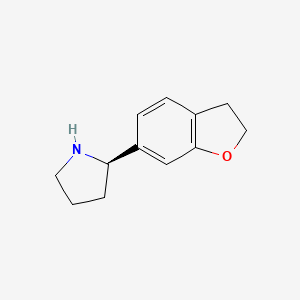

![7-(Methoxycarbonyl)-[1,2,4]triazolo[4,3-a]pyrimidine-5-carboxylic acid](/img/structure/B12991106.png)
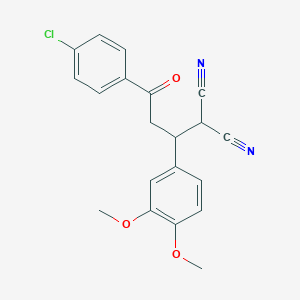
![6'-Amino-3'H-spiro[cyclopentane-1,1'-isobenzofuran]-3'-one](/img/structure/B12991112.png)
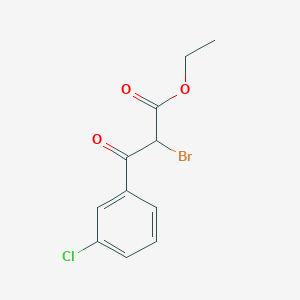
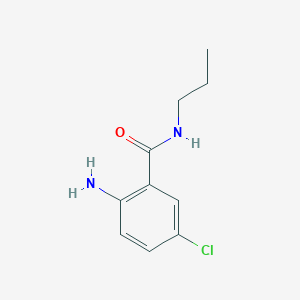
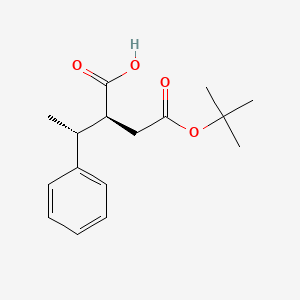
![2-(Difluoromethyl)pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B12991127.png)
![tert-Butyl 7,7-dimethyl-6-oxooctahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B12991134.png)
